molecular formula C17H16N2O2S2 B2403016 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-67-3

3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2403016
CAS RN: 1326926-67-3
M. Wt: 344.45
InChI Key: YYTJNUBITDYJEF-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of chemical compounds that contain a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . These compounds have been studied for their diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions can vary depending on the specific substituents on the thiophene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The exact structure can vary depending on the specific substituents on the thiophene and pyrimidine rings .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo a variety of chemical reactions, depending on the specific substituents on the thiophene and pyrimidine rings . These reactions can include cyclization, acylation, and base-promoted cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on the specific substituents on the thiophene and pyrimidine rings . These properties can include melting point, solubility, and reactivity .

Future Directions

Future research on thieno[3,2-d]pyrimidin-4(3H)-ones could involve the synthesis of new derivatives with different substituents on the thiophene and pyrimidine rings, in order to explore their potential biological activities . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .

properties

IUPAC Name

3-cyclopropyl-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-4-2-3-11(9-13)10-23-17-18-14-7-8-22-15(14)16(20)19(17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTJNUBITDYJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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